2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
Description
2-(3-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound known for its diverse applications in scientific research. Its intricate structure features a combination of various functional groups, making it a subject of interest in chemistry and related fields.
Properties
IUPAC Name |
2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5/c1-29-13-8-6-12(7-9-13)18-22-17(30-23-18)11-25-19(27)14-4-2-3-5-15(14)24(20(25)28)10-16(21)26/h2-9H,10-11H2,1H3,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHOWDIZFUVXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4N(C3=O)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the preparation of intermediates. The process includes the condensation of 4-methoxybenzohydrazide with various aldehydes to form the corresponding hydrazones. Subsequent cyclization reactions produce the 1,2,4-oxadiazole ring. This intermediate is then coupled with the appropriate quinazoline derivative under controlled conditions, using a series of catalysts and solvents to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of the reaction conditions to ensure scalability and cost-effectiveness. This typically involves automated synthesis processes, large-scale reactors, and rigorous quality control measures to yield the desired product with high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : This can lead to the formation of corresponding oxides or other derivatives.
Reduction: : Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, copper sulfate.
Major Products: The primary products from these reactions are often derivatives that retain the core structure of the compound but with altered functional groups, enhancing or modifying its properties.
Scientific Research Applications
Used as a building block for the synthesis of more complex molecules.
Studied for its unique electronic properties, which can be useful in materials science.
Investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer activities.
Used in pharmacological research to study its effects on various biological pathways.
Utilized in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound is largely dependent on its interaction with biological targets. The presence of the oxadiazole and quinazoline rings allows it to bind to specific enzymes or receptors, influencing various biochemical pathways. For instance, it might inhibit or activate certain enzymes, leading to therapeutic effects in medicinal applications.
Comparison with Similar Compounds
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its complex structure and diverse reactivity make it a valuable subject for studies in chemistry, biology, medicine, and industry. By understanding its preparation methods, chemical reactions, and applications, researchers can continue to explore its potential and develop new innovations based on this unique molecule.
Feel free to share what interests you most about this compound or what angle you want to dive deeper into.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
